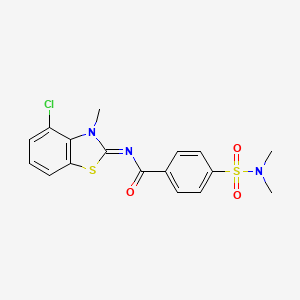
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide, also known as CMB-DB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMB-DB is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing benzothiazole derivatives, including compounds structurally related to N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide. These methods often involve microwave-assisted synthesis, highlighting the efficiency and eco-friendliness of such approaches in producing these compounds with potential for various applications (Saeed, 2009), (Darweesh, 2016).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects. For example, specific benzothiazole compounds have shown significant inhibition efficiency against steel corrosion in acidic solutions, demonstrating their potential as protective agents for metal surfaces (Hu et al., 2016).
Anticancer Activity
Several studies have focused on the anticancer properties of benzothiazole derivatives. Compounds structurally related to N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide have been synthesized and evaluated for their pro-apoptotic and anticancer activities. Some derivatives have demonstrated significant inhibitory effects on various cancer cell lines, suggesting their potential as therapeutic agents (Yılmaz et al., 2015).
Enzyme Inhibition
Research has also explored the enzyme inhibitory activities of benzothiazole derivatives. These compounds have been evaluated for their potential to inhibit specific enzymes, indicating their applicability in medicinal chemistry and drug development (Alyar et al., 2019).
Antibacterial Studies
Benzothiazole derivatives, including those similar to N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide, have been synthesized and characterized for their antibacterial properties. These studies demonstrate the potential of these compounds as antibacterial agents against various bacterial strains (Obasi et al., 2017).
properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-20(2)26(23,24)12-9-7-11(8-10-12)16(22)19-17-21(3)15-13(18)5-4-6-14(15)25-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHBUBBBCMLQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

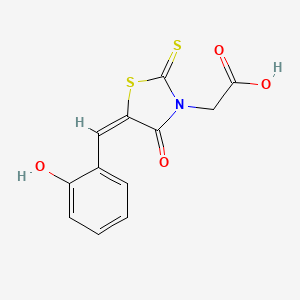

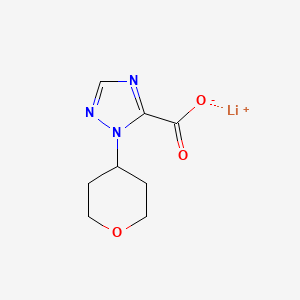
![4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2793793.png)
![4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2793795.png)
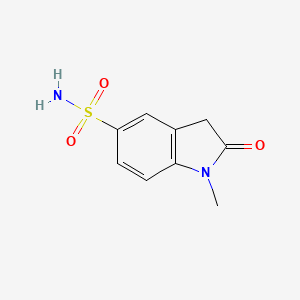
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
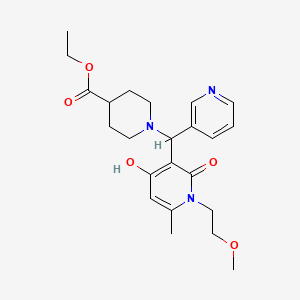
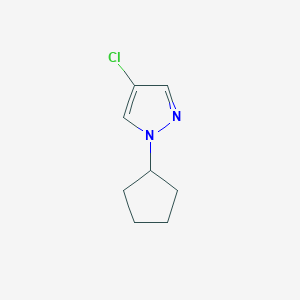
![N-(2-chlorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2793803.png)
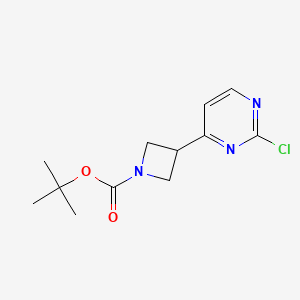
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2793805.png)
![2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide](/img/structure/B2793808.png)